molecular formula C7H5F4NO B6228925 2-fluoro-5-(2,2,2-trifluoroethoxy)pyridine CAS No. 1550083-07-2

2-fluoro-5-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B6228925
CAS No.: 1550083-07-2
M. Wt: 195.11 g/mol
InChI Key: FLALLRVAPONXPW-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of both fluorine and trifluoroethoxy groups attached to a pyridine ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(2,2,2-trifluoroethoxy)pyridine typically involves the introduction of fluorine and trifluoroethoxy groups onto a pyridine ring. One common method involves the nucleophilic substitution reaction of 2-fluoropyridine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium carbonate and 2,2,2-trifluoroethanol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Fluoro-5-(2,2,2-trifluoroethoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoroethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)pyridine
  • 2-(2,2,2-Trifluoroethoxy)pyridine

Uniqueness

2-Fluoro-5-(2,2,2-trifluoroethoxy)pyridine stands out due to the presence of both fluorine and trifluoroethoxy groups, which impart unique chemical and physical properties. These properties can enhance the compound’s reactivity, stability, and binding affinity, making it a valuable tool in various scientific applications .

Properties

CAS No.

1550083-07-2

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

2-fluoro-5-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C7H5F4NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2

InChI Key

FLALLRVAPONXPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCC(F)(F)F)F

Purity

95

Origin of Product

United States

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